molecular formula C14H13NO B1601551 1-(3-(Phenylamino)phenyl)ethanone CAS No. 23699-65-2

1-(3-(Phenylamino)phenyl)ethanone

Cat. No. B1601551
CAS RN: 23699-65-2
M. Wt: 211.26 g/mol
InChI Key: ZWXDAANEJMSCEX-UHFFFAOYSA-N
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Description

1-(3-(Phenylamino)phenyl)ethanone, also known as 1-phenyl-3-aminophenyl ethanone, is a type of organic compound that is composed of a phenyl group attached to an aminophenyl group, with an ethanone group attached to the phenyl group. This compound has a wide range of applications in the scientific research field, and has been studied extensively in recent years.

Scientific Research Applications

Chemical Synthesis and Formation Mechanisms

1-(3-(Phenylamino)phenyl)ethanone has been studied in the context of chemical synthesis and formation mechanisms. For example, Akimova et al. (2004) demonstrated the formation of (Z)-1,4-diphenyl-2-phenylamino-2-butene-1,4-dione from 1-phenyl-2-(phenylamino)ethanone in a water-ethanol solution, suggesting a reaction with an oxidation product (Akimova et al., 2004).

Electrochemical Characterization

The electrochemical properties of derivatives of 1-(3-(Phenylamino)phenyl)ethanone have been explored. Surucu et al. (2016) investigated the electrochemical behavior of a synthesized azo dye derivative, using various electrochemical techniques (Surucu, Abaci & Seferoğlu, 2016).

Fungitoxic Properties

1-(3-(Phenylamino)phenyl)ethanone derivatives have been evaluated for their fungitoxic properties. Mehton et al. (2009) synthesized derivatives and tested them against various fungi, finding some compounds with effective fungitoxic activity (Mehton, Sharma & Rai, 2009).

Photoprotective Applications

Walters N. Atemnkeng et al. (2003) introduced a new photoremovable protecting group for carboxylic acids using a derivative of 1-(3-(Phenylamino)phenyl)ethanone, showcasing its potential in photoprotective applications (Walters N. Atemnkeng et al., 2003).

Antimicrobial Activities

Compounds derived from 1-(3-(Phenylamino)phenyl)ethanone have been studied for their antimicrobial properties. Wanjari (2020) explored the synthesis and antimicrobial activity of a compound derived from 1-(3-(Phenylamino)phenyl)ethanone, demonstrating its efficacy against gram-positive and gram-negative bacteria (Wanjari, 2020).

Electrocatalytic Applications

Surucu et al. (2017) used a derivative of 1-(3-(Phenylamino)phenyl)ethanone in combination with reduced graphene oxide to modify an electrode for the detection of organophosphorus pesticides, indicating its potential in electrocatalytic applications (Surucu, Bolat & Abaci, 2017).

properties

IUPAC Name

1-(3-anilinophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-11(16)12-6-5-9-14(10-12)15-13-7-3-2-4-8-13/h2-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXDAANEJMSCEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60478887
Record name 1-(3-Phenylamino-phenyl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Phenylamino)phenyl)ethanone

CAS RN

23699-65-2
Record name 1-(3-Phenylamino-phenyl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PY Choy, KH Chung, Q Yang, CM So… - Chemistry–An Asian …, 2018 - Wiley Online Library
The scope and limitations of the monoselective N‐arylation of various amines by using aryl and hetaryl tosylates are presented. The air‐stable and easily accessible Pd(OAc) 2 /CM‐…
Number of citations: 23 onlinelibrary.wiley.com

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